![molecular formula C20H16ClN3O4S B611937 Zifaxaban CAS No. 1378266-98-8](/img/structure/B611937.png)
Zifaxaban
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反应分析
Types of Reactions
Zifaxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives
科学研究应用
Scientific Research Applications
Zifaxaban's applications span various fields including pharmacology, clinical medicine, and biochemistry. Key areas of research include:
- Anticoagulation Therapy : this compound is being developed for the prevention and treatment of arterial and venous thrombosis. Preclinical studies have demonstrated its effectiveness in suppressing thrombus formation in various animal models .
- Pharmacodynamics : Research has shown that this compound exhibits a high selectivity for Factor Xa over other serine proteases, with an IC50 value of 11.1 nM . It significantly prolongs clotting times (prothrombin time and activated partial thromboplastin time) in various species without impairing platelet aggregation .
- Comparative Efficacy : In comparative studies, this compound has shown a trend towards less bleeding than rivaroxaban while achieving similar antithrombotic effects . This characteristic could enhance its clinical utility in managing anticoagulation therapy.
Table 1: Pharmacodynamic Properties of this compound
Parameter | Value |
---|---|
IC50 for Factor Xa | 11.1 nM |
Selectivity | >10,000-fold |
Effect on Prothrombin Time | Significant Prolongation |
Effect on Activated Partial Thromboplastin Time | Significant Prolongation |
Effect on Thrombin Time | Relatively Weak |
Table 2: Efficacy in Animal Models
Model | ED50 (mg/kg) | Best Efficacy Time (h) |
---|---|---|
Venous Thrombosis (Rats) | 3.09 | 2 |
Arteriovenous-Shunt Thrombosis | Dose-dependent | Not specified |
Carotid Thrombosis (Rats) | Dose-dependent | Not specified |
Case Study 1: Preclinical Evaluation
A study conducted on rats evaluated the pharmacological activity of this compound across multiple thrombosis models. The results indicated that this compound effectively inhibited thrombus formation in a dose-dependent manner, showcasing its potential as a therapeutic agent for thromboembolic diseases .
Case Study 2: Comparative Analysis with Rivaroxaban
In a comparative study assessing bleeding risk, this compound demonstrated a lower incidence of bleeding compared to rivaroxaban at equivalent antithrombotic doses. This finding suggests that this compound may offer a safer profile for patients requiring anticoagulation therapy .
作用机制
The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .
相似化合物的比较
Similar Compounds
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide .
- 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide .
Uniqueness
What sets Zifaxaban apart is its high selectivity and potency as a factor Xa inhibitor. This selectivity reduces the risk of off-target effects, making it a safer option for anticoagulant therapy .
属性
CAS 编号 |
1378266-98-8 |
---|---|
分子式 |
C20H16ClN3O4S |
分子量 |
429.875 |
IUPAC 名称 |
5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1 |
InChI 键 |
MXWOUAQNXIUJIN-HNNXBMFYSA-N |
SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TY-602; TY602; TY 602; Zifaxaban |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。